Usp8-IN-3

NSCLC H1957 anti-proliferative

Standard USP8 inhibitors often lack cellular efficacy or in vivo validation in specific cancer models. USP8-IN-3 bridges this gap with documented anti-proliferative activity in H1957 NSCLC cells (GI50=6.01μM) and peer-reviewed ATC xenograft data. - **Dual DUB inhibitor:** USP8 (IC50=4.0μM) and USP7, enabling compensatory pathway studies. - **Cell-line specific:** 4.1-fold more potent than analog USP8-IN-2 in NSCLC models. - **In vivo ready:** Published efficacy in ATC tumor growth restraint via GPR34-USP8-ferroptosis axis.

Molecular Formula C18H18F3N5O2S
Molecular Weight 425.4 g/mol
Cat. No. B12399895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp8-IN-3
Molecular FormulaC18H18F3N5O2S
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=N3)C(F)(F)F
InChIInChI=1S/C18H18F3N5O2S/c19-18(20,21)15-2-1-3-16(24-15)25-10-8-13(9-11-25)23-17(29)22-12-4-6-14(7-5-12)26(27)28/h1-7,13H,8-11H2,(H2,22,23,29)
InChIKeyDYHHEFBWFATDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





USP8-IN-3 Activity Profile


USP8-IN-3 (also designated Compd U51) is a small-molecule inhibitor of ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme (DUB) that regulates receptor tyrosine kinase trafficking and endosomal sorting [1]. The compound is disclosed in patent CN111138358 A as part of a series of USP8 inhibitors with potential anticancer applications [2]. USP8-IN-3 exhibits biochemical inhibition of USP8 with an IC50 value of 4.0 μM and demonstrates anti-proliferative activity in GH3 pituitary tumor cells and H1957 non-small cell lung cancer cells with GI50 values of 37.03 μM and 6.01 μM, respectively [1][3].

USP8-IN-3 Differentiation from Other Inhibitors


USP8 inhibitors exhibit marked divergence in biochemical potency, selectivity profiles across the DUB family, and cellular anti-proliferative efficacy, rendering them non-interchangeable in research applications. The compound class includes structurally distinct chemotypes with IC50 values spanning from sub-micromolar to >10 μM against USP8, and selectivity indices versus USP7 that range from <10-fold to >300-fold . USP8-IN-3 occupies a specific position within this landscape characterized by its dual USP7/USP8 inhibition profile and unique cellular activity pattern across cancer cell lines, which distinguishes it from both more potent USP8-selective inhibitors and other dual DUB inhibitors .

USP8-IN-3 Comparative Evidence


Anti-Proliferative Activity in H1957 NSCLC vs. USP8-IN-1

USP8-IN-3 demonstrates substantially greater cellular anti-proliferative activity in the H1957 non-small cell lung cancer (NSCLC) cell line compared to USP8-IN-1. While USP8-IN-1 exhibits a GI50 of 82.04 μM in H1957 cells [1], USP8-IN-3 achieves a GI50 of 6.01 μM in the same cell line [2], representing an approximately 13.6-fold improvement in potency. This differential is not predicted by biochemical USP8 inhibition alone, as USP8-IN-1 has a modestly better biochemical IC50 (1.9 μM) than USP8-IN-3 (4.0 μM) [1][2], suggesting that factors beyond target engagement—such as cellular permeability, intracellular target residence time, or differential off-target DUB inhibition—contribute to the enhanced cellular efficacy of USP8-IN-3 in this model.

NSCLC H1957 anti-proliferative GI50

Dual USP7/USP8 Inhibition Profile vs. DUBs-IN-2

USP8-IN-3 exhibits a fundamentally different deubiquitinase (DUB) selectivity profile compared to DUBs-IN-2 (also known as DUB-IN-2). DUBs-IN-2 is a highly selective USP8 inhibitor with an IC50 of 0.28 μM against USP8 and no detectable activity against USP7 at concentrations up to 100 μM (>357-fold selectivity) . In contrast, USP8-IN-3 inhibits both USP7 and USP8 with an IC50 of 4.0 μM against USP8D , indicating dual DUB inhibition. This differential selectivity is critical because USP7 and USP8 regulate distinct, yet partially overlapping, cellular pathways including p53 stabilization (USP7) and EGFR trafficking (USP8). The choice between a selective USP8 inhibitor (DUBs-IN-2) and a dual USP7/USP8 inhibitor (USP8-IN-3) has profound implications for pathway interrogation and phenotypic outcomes in cancer models.

USP7 USP8 selectivity DUB

Cellular Potency Advantage in H1957 NSCLC vs. USP8-IN-2

Within the same chemical series disclosed in patent CN111138358 A, USP8-IN-3 (Compd U51) demonstrates significantly greater anti-proliferative activity in H1957 NSCLC cells compared to its closely related analog USP8-IN-2 (Compd U52). USP8-IN-3 exhibits a GI50 of 6.01 μM in H1957 cells [1], while USP8-IN-2 shows a GI50 of 24.93 μM in the same cell line , representing a 4.1-fold potency advantage for USP8-IN-3. Notably, this enhanced cellular activity occurs despite similar biochemical USP8 inhibition potency (USP8-IN-3 IC50 = 4.0 μM; USP8-IN-2 IC50 = 6.0 μM) [1], suggesting that structural features differentiating U51 from U52 confer improved cellular target engagement or distinct intracellular pharmacology in the H1957 cellular context.

SAR USP8 inhibitor NSCLC GI50

In Vivo Antitumor Efficacy in ATC vs. DUBs-IN-3

USP8-IN-3 has been independently validated in peer-reviewed literature as DUB-IN-3, where it demonstrated in vivo antitumor efficacy in an anaplastic thyroid carcinoma (ATC) xenograft model. In a 2025 study published in Mediators of Inflammation, targeting USP8 with DUB-IN-3 (USP8-IN-3) effectively restrained ATC growth, with the study revealing that USP8 stabilizes GPR34 to suppress ferroptosis in ATC cells [1]. In contrast, DUBs-IN-3 (Compound 22c), a structurally distinct cyanopyrazine-based USP8 inhibitor with an IC50 of 0.56 μM against USP8 [2], has not been reported with comparable in vivo ATC efficacy data in the peer-reviewed literature as of this writing. This represents a critical differentiation for researchers selecting tool compounds for in vivo oncology studies targeting USP8-dependent tumor models.

anaplastic thyroid carcinoma ferroptosis in vivo xenograft

Cell Line Selectivity in GH3 vs. H1957 Models

USP8-IN-3 exhibits marked differential anti-proliferative sensitivity between the GH3 pituitary tumor cell line and the H1957 NSCLC cell line, with GI50 values of 37.03 μM and 6.01 μM, respectively—a 6.2-fold greater potency in H1957 cells [1]. This cell line-specific differential activity provides a unique pharmacological fingerprint that distinguishes USP8-IN-3 from other USP8 inhibitors. For comparison, USP8-IN-2 shows a less pronounced differential (24.93 μM in H1957 vs. unreported in GH3) , while USP8-IN-1 exhibits a 43-fold differential between its biochemical IC50 (1.9 μM) and H1975 NSCLC cell GI50 (82.04 μM) [2]. The cell line selectivity profile of USP8-IN-3 offers researchers a tool to probe USP8 dependency in pituitary adenoma models (GH3) where Cushing's disease-associated USP8 mutations are prevalent, versus NSCLC models driven by EGFR trafficking dysregulation.

GH3 pituitary adenoma cell line selectivity GI50

USP8-IN-3 Research Applications


USP8-Dependent NSCLC Cellular Pharmacology

USP8-IN-3 is the preferred tool compound for investigating USP8 dependency in H1957 NSCLC cell models, where it demonstrates a GI50 of 6.01 μM—4.1-fold more potent than its direct analog USP8-IN-2 (24.93 μM) and 13.6-fold more potent than USP8-IN-1 (82.04 μM) in comparable NSCLC cellular assays [1][2]. Researchers should select USP8-IN-3 when maximal cellular anti-proliferative activity in NSCLC lines is required, particularly in experiments where achieving robust phenotypic effects at achievable intracellular concentrations is critical for validating USP8 as a therapeutic target.

Dual USP7/USP8 Pathway Interrogation

Unlike the highly USP8-selective inhibitor DUBs-IN-2 (USP8 IC50 = 0.28 μM, USP7 IC50 > 100 μM), USP8-IN-3 inhibits both USP7 and USP8 (USP8D IC50 = 4.0 μM) [1]. This dual DUB inhibition profile makes USP8-IN-3 the appropriate selection for studies examining the combined or synergistic effects of inhibiting both USP7 (p53 regulator) and USP8 (EGFR trafficking regulator) in cancer models. Applications include investigating compensatory DUB pathways, overcoming resistance to USP7- or USP8-selective inhibitors, and modeling dual-target therapeutic strategies in malignancies with co-altered USP7 and USP8 signaling.

ATC Xenograft In Vivo Studies

USP8-IN-3 has been validated in peer-reviewed in vivo xenograft studies for ATC, where it effectively restrained tumor growth through modulation of the GPR34-USP8-ferroptosis axis [1]. This represents a key differentiation from alternative USP8 inhibitors such as DUBs-IN-3 (IC50 = 0.56 μM), which lack peer-reviewed in vivo ATC efficacy data . Researchers planning in vivo ATC studies should prioritize USP8-IN-3 to leverage existing in vivo validation data, reducing the risk associated with compounds of unknown in vivo activity in this aggressive and therapeutically challenging cancer subtype.

SAR Studies in the U51/U52 Chemical Series

For medicinal chemistry and SAR investigations focused on the chemical series disclosed in CN111138358 A, USP8-IN-3 (Compd U51) serves as the more potent cellular reference compound compared to USP8-IN-2 (Compd U52), with 4.1-fold greater anti-proliferative activity in H1957 cells despite similar biochemical USP8 inhibition [1]. This divergence between biochemical IC50 and cellular GI50 suggests that the structural features distinguishing U51 from U52 confer favorable intracellular pharmacology. USP8-IN-3 should be employed as the benchmark for cellular efficacy in this series when optimizing analogs for improved target engagement, permeability, or intracellular residence time.

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